N~1~-(2-ethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(2-ethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EMPSG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
N~1~-(2-ethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved efficacy and selectivity.
Mechanism of Action
N~1~-(2-ethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects through the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This results in an increase in acetylcholine levels, which can improve cognitive function. This compound has also been shown to inhibit the activity of certain ion channels and receptors, which can have various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It can improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N~1~-(2-ethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities, making it readily available for research purposes. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N~1~-(2-ethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new drugs based on the this compound scaffold with improved efficacy and selectivity. Another area of interest is the study of this compound in various disease models, including neurodegenerative diseases and cancer. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on specific enzymes and receptors in the body.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-ethylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-18-11-7-8-14-20(18)24-23(26)17-25(21-15-9-10-16-22(21)29-2)30(27,28)19-12-5-4-6-13-19/h4-16H,3,17H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDOQABCFWNOLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360320 | |
Record name | N~2~-(Benzenesulfonyl)-N-(2-ethylphenyl)-N~2~-(2-methoxyphenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6195-48-8 | |
Record name | N~2~-(Benzenesulfonyl)-N-(2-ethylphenyl)-N~2~-(2-methoxyphenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.